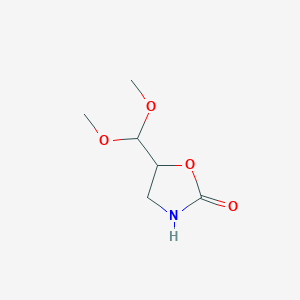

5-(Dimethoxymethyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Dimethoxymethyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in pharmaceuticals and organic synthesis. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a dimethoxymethyl group attached to the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-allylated carbamates with hypervalent iodine compounds, leading to the formation of oxazolidinones . Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius rearrangement, which allows for the efficient construction of the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones often involves the use of scalable and efficient synthetic routes. The Curtius rearrangement and aldol reactions are commonly employed due to their high yields and selectivity. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological or chemical properties depending on the substituents introduced.

Scientific Research Applications

5-(Dimethoxymethyl)oxazolidin-2-one has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.

Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.

Contezolid: An oxazolidinone derivative under clinical investigation for its antibacterial properties.

Uniqueness

5-(Dimethoxymethyl)oxazolidin-2-one is unique due to its specific structural features, such as the dimethoxymethyl group, which can influence its reactivity and biological activity. Its versatility in synthetic applications and potential in medicinal chemistry further distinguish it from other oxazolidinones.

Biological Activity

5-(Dimethoxymethyl)oxazolidin-2-one is a compound within the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its ability to inhibit bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit , thereby preventing the formation of the initiation complex necessary for protein translation. This unique mechanism allows it to act effectively against various Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecium .

| Mechanism | Description |

|---|---|

| Binding Site | 50S ribosomal subunit |

| Action | Inhibition of protein synthesis |

| Target Bacteria | Primarily Gram-positive bacteria |

| Resistance Profile | Minimal cross-resistance with other antibiotic classes |

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating potent activity. Notably, derivatives of oxazolidinones have shown improved efficacy against resistant strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several oxazolidinone derivatives, compounds were tested against Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that some derivatives exhibited MIC values as low as 2.0 µg/mL, comparable to established antibiotics like linezolid .

Anticancer Activity

Emerging studies highlight the potential anticancer properties of this compound and its derivatives. Research has shown that certain oxazolidinone compounds can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and ROS production.

Table 2: Anticancer Activity of Oxazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 17.66 | Induction of apoptosis via ROS |

| HeLa (Cervical cancer) | 31.10 | Cell cycle arrest in G1 phase |

In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, suggesting their potential as therapeutic agents .

Broader Biological Activities

Beyond antibacterial and anticancer effects, oxazolidinones have been investigated for additional biological activities, including:

- Antiviral Activity : Some derivatives have shown promise against orthopoxviruses .

- Antidiabetic Effects : Certain oxazolidinones may exhibit antidiabetic properties by modulating metabolic pathways .

- Anticonvulsant Properties : Research suggests potential anticonvulsant effects in specific derivatives .

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-(dimethoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO4/c1-9-5(10-2)4-3-7-6(8)11-4/h4-5H,3H2,1-2H3,(H,7,8) |

InChI Key |

PSGDFXDFGMWSAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CNC(=O)O1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.